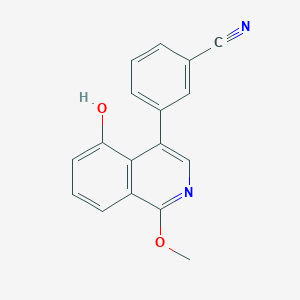
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is a complex organic compound with a unique structure that includes both isoquinoline and benzonitrile moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the isoquinoline moiety .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile.
Reduction: Formation of 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The nitrile group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzylamine
- 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid
Uniqueness
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
656233-99-7 |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c1-21-17-13-6-3-7-15(20)16(13)14(10-19-17)12-5-2-4-11(8-12)9-18/h2-8,10,20H,1H3 |
InChIキー |
HQSOFXSCXCECAF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


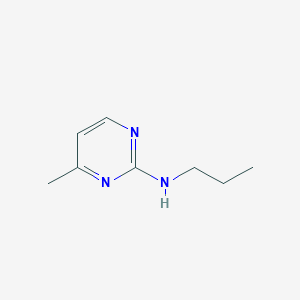
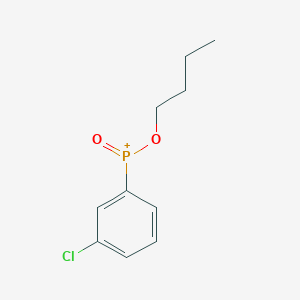
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
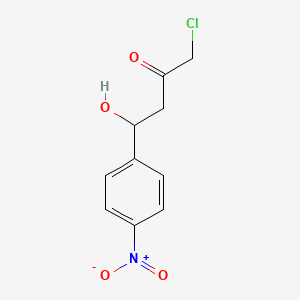
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
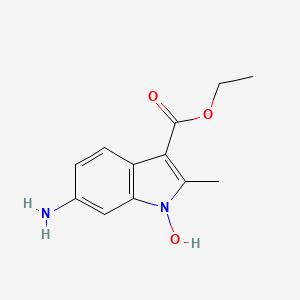
![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
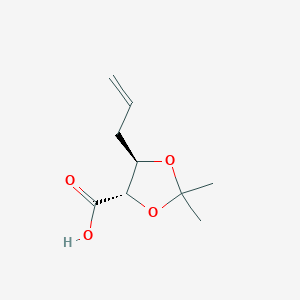
![2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)](/img/structure/B12529960.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)
